molecular formula C10H6BrFN2 B13659785 3-Bromo-6-(4-fluorophenyl)pyridazine

3-Bromo-6-(4-fluorophenyl)pyridazine

Cat. No.: B13659785
M. Wt: 253.07 g/mol
InChI Key: VAOXXBYPUHIZSV-UHFFFAOYSA-N
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Description

3-Bromo-6-(4-fluorophenyl)pyridazine is a heterocyclic compound with the molecular formula C10H6BrFN2. It is a derivative of pyridazine, a six-membered ring containing two nitrogen atoms at positions 1 and 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-(4-fluorophenyl)pyridazine typically involves the bromination of 6-(4-fluorophenyl)pyridazine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reagents.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-(4-fluorophenyl)pyridazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyridazines with different functional groups .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-6-(4-fluorophenyl)pyridazine is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and applications in various scientific fields .

Properties

Molecular Formula

C10H6BrFN2

Molecular Weight

253.07 g/mol

IUPAC Name

3-bromo-6-(4-fluorophenyl)pyridazine

InChI

InChI=1S/C10H6BrFN2/c11-10-6-5-9(13-14-10)7-1-3-8(12)4-2-7/h1-6H

InChI Key

VAOXXBYPUHIZSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2)Br)F

Origin of Product

United States

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